molecular formula C6H3NOS B13517069 2-Ethynyl-1,3-thiazole-4-carbaldehyde

2-Ethynyl-1,3-thiazole-4-carbaldehyde

Cat. No.: B13517069
M. Wt: 137.16 g/mol
InChI Key: OUUCJSHLEPAFMP-UHFFFAOYSA-N
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Description

2-Ethynyl-1,3-thiazole-4-carbaldehyde is a compound belonging to the thiazole family of chemicals. It has the molecular formula C6H3NOS and a molecular weight of 137.16 g/mol . This compound is characterized by the presence of an ethynyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-1,3-thiazole-4-carbaldehyde typically involves the reaction of thiazole derivatives with ethynylating agents. One common method involves the use of 2-thiazolecarboxaldehyde as a starting material, which undergoes ethynylation in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-1,3-thiazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized thiazole derivatives, reduced alcohols, and various substituted thiazole compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-ethynyl-1,3-thiazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H3NOS

Molecular Weight

137.16 g/mol

IUPAC Name

2-ethynyl-1,3-thiazole-4-carbaldehyde

InChI

InChI=1S/C6H3NOS/c1-2-6-7-5(3-8)4-9-6/h1,3-4H

InChI Key

OUUCJSHLEPAFMP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC(=CS1)C=O

Origin of Product

United States

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